ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 920139-92-0
VCID: VC12013862
InChI: InChI=1S/C17H20N4O2/c1-3-23-17(22)14-11-19-15(13-7-4-8-18-10-13)20-16(14)21-9-5-6-12(21)2/h4,7-8,10-12H,3,5-6,9H2,1-2H3
SMILES: CCOC(=O)C1=CN=C(N=C1N2CCCC2C)C3=CN=CC=C3
Molecular Formula: C17H20N4O2
Molecular Weight: 312.37 g/mol

ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate

CAS No.: 920139-92-0

Cat. No.: VC12013862

Molecular Formula: C17H20N4O2

Molecular Weight: 312.37 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate - 920139-92-0

Specification

CAS No. 920139-92-0
Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
IUPAC Name ethyl 4-(2-methylpyrrolidin-1-yl)-2-pyridin-3-ylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C17H20N4O2/c1-3-23-17(22)14-11-19-15(13-7-4-8-18-10-13)20-16(14)21-9-5-6-12(21)2/h4,7-8,10-12H,3,5-6,9H2,1-2H3
Standard InChI Key GDHUTWQPQMYCQO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(N=C1N2CCCC2C)C3=CN=CC=C3
Canonical SMILES CCOC(=O)C1=CN=C(N=C1N2CCCC2C)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, ethyl 4-(2-methylpyrrolidin-1-yl)-2-pyridin-3-ylpyrimidine-5-carboxylate, reflects its three-core structure:

  • A pyrimidine ring substituted at the 4-position with a 2-methylpyrrolidine group.

  • A pyridine ring at the 2-position of the pyrimidine.

  • An ethyl carboxylate ester at the 5-position .

The SMILES notation CCOC(=O)C1=CN=C(N=C1N2CCCC2C)C3=CN=CC=C3\text{CCOC(=O)C1=CN=C(N=C1N2CCCC2C)C3=CN=CC=C3} and InChIKey GDHUTWQPQMYCQO-UHFFFAOYSA-N\text{GDHUTWQPQMYCQO-UHFFFAOYSA-N} provide unambiguous identifiers for its 2D and 3D conformers .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H20N4O2\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2
Molecular Weight312.37 g/mol
IUPAC NameEthyl 4-(2-methylpyrrolidin-1-yl)-2-pyridin-3-ylpyrimidine-5-carboxylate
SMILESCCOC(=O)C1=CN=C(N=C1N2CCCC2C)C3=CN=CC=C3
InChIKeyGDHUTWQPQMYCQO-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves sequential modifications of pyrimidine precursors:

  • Pyrimidine Core Formation: Condensation of ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate with 2-methylpyrrolidine under nucleophilic aromatic substitution conditions.

  • Esterification: Introduction of the ethyl carboxylate group via esterification of the corresponding carboxylic acid intermediate.

Reaction conditions typically employ polar aprotic solvents (e.g., DMF or DCM) and bases like DIEA to facilitate substitutions .

Challenges in Purification

The compound’s polar functional groups (ester, tertiary amine) necessitate chromatographic purification, often using silica gel with gradients of ethyl acetate and hexanes. Yield optimization remains an area for improvement, with current protocols reporting moderate efficiencies.

Structural and Conformational Analysis

X-ray Crystallography and Computational Modeling

While experimental crystal structures are unavailable, computational models predict:

  • Planarity: The pyrimidine and pyridine rings adopt a near-coplanar arrangement, stabilized by π\pi-stacking interactions .

  • Pyrrolidine Conformation: The 2-methylpyrrolidine group adopts a chair-like conformation, minimizing steric hindrance .

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Octanol-Water)2.1 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds5

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the:

  • Pyrrolidine Substituent: Varying alkyl groups to alter lipophilicity and target engagement.

  • Pyridine Ring: Introducing electron-withdrawing/donating groups to tune electronic properties.

In Vitro and In Vivo Profiling

Priority assays include:

  • Kinase Inhibition Screens: Broad-spectrum panels to identify putative targets.

  • Cytotoxicity Assays: Evaluation against cancer cell lines (e.g., HeLa, MCF-7).

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